(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate belongs to a class of benzofuran derivatives characterized by a conjugated dihydrobenzofuran core substituted with a benzylidene moiety and an ester group. Its structure features:
- A (Z)-configured double bond in the benzylidene group (2,4,5-trimethoxyphenyl).
- A benzo[d][1,3]dioxole-5-carboxylate ester at position 6 of the benzofuran ring.
- Three methoxy groups at positions 2, 4, and 5 on the benzylidene substituent.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-19-12-22(31-3)21(30-2)9-15(19)10-24-25(27)17-6-5-16(11-20(17)35-24)34-26(28)14-4-7-18-23(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b24-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXMJJUFVBQFGF-VROXFSQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzofuran core and multiple methoxy substituents, which may enhance its interaction with biological systems.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C27H24O9
- Molecular Weight : 492.48 g/mol
- Key Functional Groups :
- Benzofuran core
- Methoxy groups (three in total)
- Ketone and ester functionalities
These structural features are believed to contribute significantly to the compound's biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antioxidant Properties : Many benzofuran derivatives have shown the ability to scavenge free radicals.
- Anticancer Activity : Some studies suggest that compounds with benzofuran cores can inhibit cancer cell proliferation.
- Antimicrobial Effects : The presence of nitro or methoxy groups often correlates with enhanced antibacterial properties.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Curcumin | Diarylheptanoid | Antioxidant, anticancer |
| Benzofuran | Benzofuran core | Anticancer |
| 4-Nitrobenzoic Acid | Nitro group | Antibacterial |
| 5-Methoxyflavone | Methoxy groups | Antioxidant |
| Trimethoxyphenol | Multiple methoxy substituents | Anti-inflammatory |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The trimethoxybenzylidene group is known to interact with various enzymes and receptors.
- DNA Intercalation : The benzofuran core may intercalate with DNA, affecting gene expression and cellular function.
- Enhanced Solubility : The presence of the carboxylate group can improve the compound’s solubility and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound. For instance:
- Anticancer Studies : Research published in Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could inhibit the growth of various cancer cell lines through apoptosis induction.
- Antioxidant Activity : A study in Free Radical Biology and Medicine highlighted that compounds with methoxy substitutions exhibited significant free radical scavenging capabilities.
- Antimicrobial Testing : Clinical microbiology research indicated that methoxy-substituted benzofurans possess notable antibacterial properties against Gram-positive bacteria.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by modulating cell signaling pathways and inducing apoptosis in cancer cells. The specific arrangement of methoxy groups may enhance the compound's interaction with cellular targets, leading to increased efficacy against various cancer types.
Antioxidant Properties
The antioxidant activity of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate has been explored in several studies. Its ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.
Antibacterial and Antifungal Activity
Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess these activities. The presence of functional groups like the benzoate moiety could facilitate interactions with microbial targets.
Photonic and Optoelectronic Devices
The compound's large bandgap (E_g = 4.28 eV) and high transmission rates in the UV–Vis–NIR spectral range make it suitable for applications in photonic devices. Its efficient light absorption characteristics are beneficial for developing advanced optoelectronic materials.
Nonlinear Optical Properties
Studies have indicated that the compound exhibits promising nonlinear optical properties, making it a candidate for applications in laser technology and optical switching devices.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Synthesis of Benzofuran Derivatives : A study demonstrated the synthesis of benzofuran derivatives through condensation reactions followed by esterification processes. These derivatives showed promising anticancer activity in vitro.
- Antioxidant Activity Assessment : Research evaluating the antioxidant properties of methoxy-substituted compounds indicated significant scavenging effects on free radicals, supporting their potential use in dietary supplements or pharmaceuticals aimed at oxidative stress mitigation.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The position and number of methoxy groups on the benzylidene moiety significantly influence electronic and steric properties. Key analogs include:
Key Findings :
- The 2,4,5-trimethoxy pattern in the target compound creates distinct electronic effects compared to the more common 3,4,5-trimethoxy substitution in analogs . This difference may alter π-π stacking interactions and binding affinities in biological systems.
- The benzo[d][1,3]dioxole-5-carboxylate ester in the target compound introduces a fused dioxole ring, enhancing lipophilicity compared to simpler esters like cyclohexanecarboxylate (e.g., in ’s compound with MW 438.48) .
Variations in the Benzofuran Core
Modifications to the benzofuran ring, such as methyl substitution, influence steric bulk and metabolic stability:
Key Findings :
Ester Group Modifications
The ester group’s structure impacts pharmacokinetics and target interactions:
Key Findings :
- The methanesulfonate analog () is more polar (lower LogP) than the target compound, suggesting reduced membrane permeability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodology : Synthesis often involves multi-step protocols, including condensation of benzofuran precursors with substituted benzylidene moieties under reflux in dichloromethane or acetone . Catalysts like anhydrous potassium carbonate and controlled reaction times (e.g., 18 hours for cyclization) are critical . Purification via flash column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization improves purity .
- Key Parameters : Monitor temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) .
Q. What analytical techniques confirm the compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.7–3.9 ppm), benzylidene protons (δ 7.2–8.1 ppm), and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1678) .
- X-ray Crystallography : For unambiguous stereochemical confirmation (Z-configuration) .
Q. How can initial biological activity be assessed?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations 1–100 µM .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or protein kinases via fluorometric assays .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the benzylidene-benzofuran core?
- Methodology :
- Kinetic Studies : Track intermediates via HPLC to identify rate-determining steps (e.g., Knoevenagel condensation) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for benzylidene bond formation .
Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize derivatives with 2,4,5- vs. 3,4,5-trimethoxybenzylidene groups and compare IC₅₀ values in cytotoxicity assays .
- Electron-Donating Effects : Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess impact on target binding .
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) or EGFR kinase .
- MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes .
Q. How to resolve contradictions in biological assay data across studies?
- Methodology :
- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .
- Dose-Response Curves : Ensure consistency in IC₅₀ calculations (e.g., sigmoidal fitting with Hill slopes) .
Q. What strategies improve solubility for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl acetate) to enhance bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
